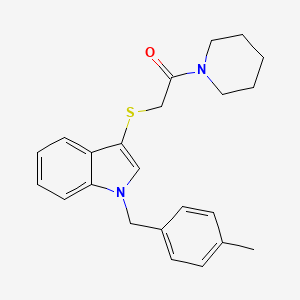

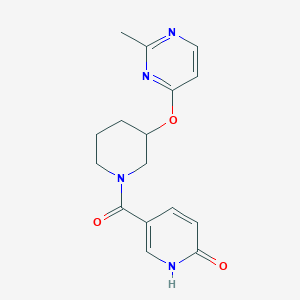

![molecular formula C11H12ClNO3 B2475066 螺[3,4-二氢-1,4-苯并恶嗪-2,1'-环丙烷]-8-羧酸;盐酸盐 CAS No. 2375271-11-5](/img/structure/B2475066.png)

螺[3,4-二氢-1,4-苯并恶嗪-2,1'-环丙烷]-8-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spiro compounds are a class of organic compounds that have two rings sharing a single atom . They have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers . They are known for their antioxidant activities and have been found to be involved in the development and progression of numerous diseases such as cancer, senile cataracts, kidney failure, diabetes, high blood pressure, cirrhosis, and neurodegenerative diseases .

Synthesis Analysis

Spirocyclic oxindoles, a type of spiro compound, can be synthesized using stereoselective approaches . A multicomponent synthetic method has been introduced for the formation of new spiroindole quinazolines . This involves the use of isatoic anhydride, isatin, and primary amine, catalyzed by β-cyclodextrin in an aqueous medium .Molecular Structure Analysis

Spiro compounds are inherently highly 3-dimensional structures. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings . This unique structure allows spirocyclic compounds to improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .Chemical Reactions Analysis

Spiro compounds have been found to act as antioxidants, substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) . They have been reported as inhibitors of the growth of human colon adenocarcinoma and the HL-60 p leukemia cell line and the production of the HIV-1 p-24 virus .科学研究应用

抗菌剂: Kiely、Schroeder和Sesnie (1988)探索了将螺环丙基团并入“氧氟沙星”型喹诺酮类抗菌剂中。他们发现,与母体氧氟沙星相比,制备的化合物显示出降低的体外最低抑菌值和体内小鼠保护结果(Kiely, Schroeder, & Sesnie, 1988).

络合物合成: Yong、Ung、Pyne、Skelton和White (2007)描述了螺[环丙烷-1,3'-羟吲哚]-2-羧酸及其衍生物的合成。他们利用非对映选择性环丙烷化反应,突出了螺环化合物在复杂化学合成中的用途(Yong et al., 2007).

螺环丙烷稠合杂环的简便制备: Meijere、Kuchuk、Sokolov、Labahn、Rauch、Es-Sayed和Krämer (2003)开发了一种制备各种螺环丙烷稠合杂环的方法,证明了螺环化合物在有机合成中的多功能性(Meijere et al., 2003).

立体化学中的分子建模: Jakubowska、Fijałowski、Nowaczyk、Żuchowski和Kulig (2015)使用分子建模来解释在恶嗪酮衍生的甘氨酸当量的烷基化中观察到的立体化学,突出了螺环化合物在理解复杂立体化学过程中的作用(Jakubowska et al., 2015).

抗惊厥药评估中的螺环丙烷: Scott、Moore、Zalucky、Nicholson、Lee和Hinko (1985)合成了各种螺环丙烷化合物并评估了它们的抗惊厥活性。他们发现,一种特定的化合物,螺[4.6]十一烷-2-羧酸,在一些评估中显示出有希望的结果(Scott et al., 1985).

新型螺环杂环合成: Saxena、Goswami、Khanna、Bhagat和Jain (2004)进行了一锅法合成新型螺环杂环,证明了该化合物在合成环境友好型化学品中的潜力(Saxena et al., 2004).

光致变色和热致变色性质: Luk’yanov、Ryabukhin、Dorofeenko、Nivorozhkin和Minkin (1978)通过将某些化合物与芳香族邻羟基醛缩合,获得了具有光致变色性质的新螺吡喃,突出了螺环化合物在光致变色和热致变色应用中的潜力(Luk’yanov et al., 1978).

作用机制

While the specific mechanism of action for “Spiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylic acid;hydrochloride” is not available, spiro compounds in general have been found to act as antioxidants . They may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

未来方向

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Spiro compounds, due to their numerous biological activities and structural versatility, continue to be an area of interest in drug discovery .

属性

IUPAC Name |

spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3.ClH/c13-10(14)7-2-1-3-8-9(7)15-11(4-5-11)6-12-8;/h1-3,12H,4-6H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNWONNNSCHCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=CC=CC(=C3O2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

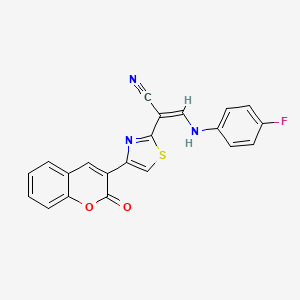

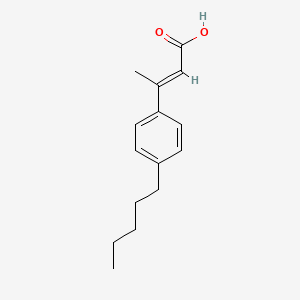

![2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2474987.png)

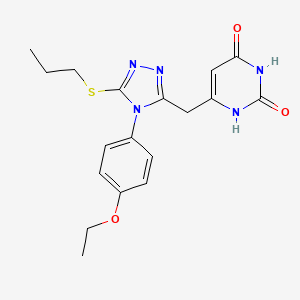

![2-(2,5-dimethylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2474996.png)

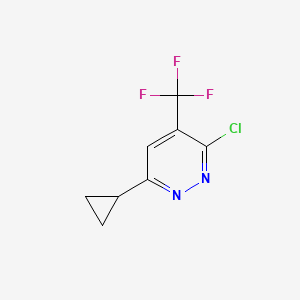

![4-Methyl-N-[2,2,2-trichloro-1-(toluene-4-sulfonyl)-ethyl]-benzamide](/img/structure/B2474998.png)

![2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2475000.png)

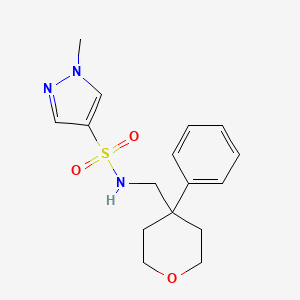

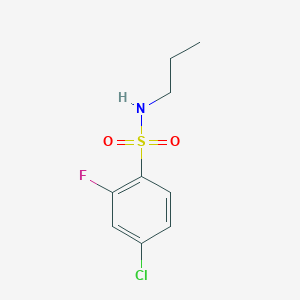

![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2475001.png)

![2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2475005.png)